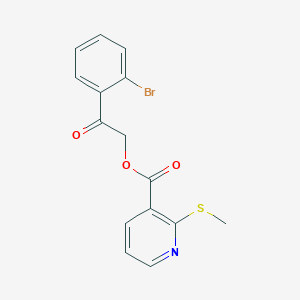![molecular formula C6H11N B13367459 3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)
3-Methyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the smaller ring. Compounds with such structures are often found in natural products and pharmaceuticals due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation catalyzed by ruthenium (II) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is one such method. This approach provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
化学反应分析
Types of Reactions
3-Methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds.
科学研究应用
3-Methyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but has two additional methyl groups.
3-Azabicyclo[3.1.0]hexane: Lacks the methyl group at the 3-position.
3,3-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups at the 3-position.
Uniqueness
3-Methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position influences its steric and electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC 名称 |
3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-7-3-5-2-6(5)4-7/h5-6H,2-4H2,1H3 |
InChI 键 |
OBAXRSXTJUNZRQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
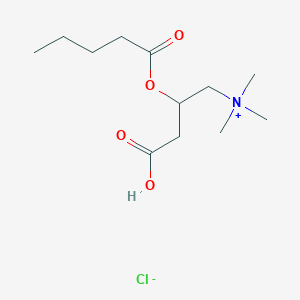

![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)
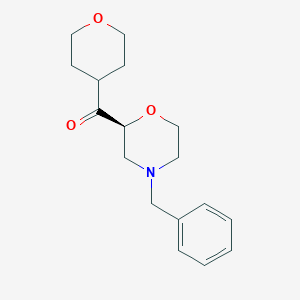
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
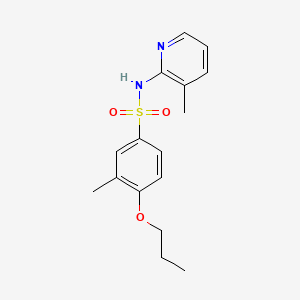
![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)

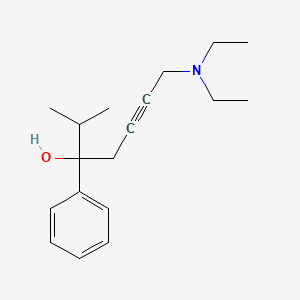
![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
